N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-11-8-9-14-16(12(11)2)19-17(21-14)18-15(20)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDZPELCVBLVJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)NC(=O)CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4,5-Dimethyl-2-Aminothiophenol
A common approach involves the reaction of 4,5-dimethyl-2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux conditions. The thiol group undergoes nucleophilic attack on the electrophilic carbon of CNBr, followed by cyclization to form the benzothiazole ring. The reaction is typically conducted at 80°C for 6–8 hours, yielding the amine intermediate with purities exceeding 85% after recrystallization from ethanol.
Reaction Conditions:
- Reactants: 4,5-Dimethyl-2-aminothiophenol, CNBr
- Solvent: Ethanol
- Temperature: 80°C (reflux)
- Time: 6–8 hours
- Yield: 78–85%
Amidation Strategies for this compound
The final step involves coupling 2-amino-4,5-dimethyl-1,3-benzothiazole with phenylacetic acid or its derivatives. Multiple methods have been validated for this amidation, each varying in catalysts, solvents, and efficiency.
Classical Amidation Using Phenylacetyl Chloride
This method employs phenylacetyl chloride as the acylating agent. The amine reacts with phenylacetyl chloride in the presence of a base such as triethylamine (TEA) to neutralize HCl generated during the reaction.
Procedure:
- Dissolve 2-amino-4,5-dimethyl-1,3-benzothiazole (1 equiv) in anhydrous dichloromethane (DCM).
- Add TEA (1.2 equiv) dropwise under nitrogen atmosphere.
- Introduce phenylacetyl chloride (1.1 equiv) slowly at 0°C.
- Stir at room temperature for 4–6 hours.
- Quench with ice water, extract with DCM, and purify via column chromatography (silica gel, ethyl acetate/hexane).
Optimization Data:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Temperature | 0°C → Room temperature |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
DBU-Catalyzed Amidation in Tetrahydrofuran (THF)
A modern approach utilizes 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst to enhance reaction efficiency. DBU facilitates the deprotonation of the amine, accelerating nucleophilic attack on the acyl chloride.
Procedure:
- Mix 2-amino-4,5-dimethyl-1,3-benzothiazole (1 equiv) with DBU (0.2 equiv) in THF.
- Cool to 0°C and add phenylacetyl chloride (1.05 equiv) dropwise.
- Stir at room temperature for 3 hours.
- Precipitate the product by pouring the mixture into cold water.
- Filter and recrystallize from ethanol.
Optimization Data:
| Parameter | Value |
|---|---|
| Catalyst | DBU (0.2 equiv) |
| Solvent | THF |
| Temperature | 0°C → Room temperature |
| Reaction Time | 3 hours |
| Yield | 82–88% |
Carbodiimide-Mediated Coupling
For substrates sensitive to acid chlorides, carbodiimide reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed. This method activates phenylacetic acid as an intermediate O-acylisourea, which reacts with the benzothiazole amine.
Procedure:
- Dissolve phenylacetic acid (1 equiv) and DCC (1.2 equiv) in DCM.
- Add 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst.
- Stir for 30 minutes at 0°C.
- Add 2-amino-4,5-dimethyl-1,3-benzothiazole (1 equiv) and stir for 12 hours.
- Filter to remove dicyclohexylurea and purify via recrystallization.
Optimization Data:
| Parameter | Value |
|---|---|
| Coupling Agent | DCC |
| Catalyst | DMAP |
| Solvent | Dichloromethane |
| Temperature | 0°C → Room temperature |
| Reaction Time | 12 hours |
| Yield | 65–72% |
The choice of amidation strategy significantly impacts yield, purity, and practicality. Below is a comparative summary:
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Classical (TEA/DCM) | 70–75 | 90–95 | Simple setup, low cost | Moderate yields, HCl generation |
| DBU-Catalyzed (THF) | 82–88 | 95–98 | High yield, short reaction time | Requires DBU catalyst |
| Carbodiimide (DCC/DMAP) | 65–72 | 85–90 | Avoids acid chlorides | Longer reaction time, byproducts |
Purification and Characterization
Crude products are typically purified via recrystallization (ethanol or ethyl acetate/hexane) or column chromatography. Structural confirmation relies on spectroscopic techniques:
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anti-tubercular activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For instance, in its anti-tubercular activity, it may inhibit key enzymes or proteins essential for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that benzothiazole derivatives can bind to the active sites of target proteins, disrupting their function and leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Modifications
- N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA): Structural Difference: Replaces the 4,5-dimethyl group with a 6-trifluoromethyl (CF₃) substituent and modifies the acetamide side chain to a 3,4,5-trimethoxyphenyl group. Pharmacological Impact: Exhibited a pIC₅₀ of 7.8 against CK-1δ, a kinase implicated in neurodegenerative diseases. The CF₃ group (electron-withdrawing) and trimethoxyphenyl (electron-donating) likely enhance target affinity through polar interactions and π-π stacking. The GlideXP docking score of −3.78 kcal/mol suggests moderate binding, though lower than other designed analogs .
- A-836,339: Structural Difference: Features a 4,5-dimethyl-1,3-thiazole core (non-aromatic thiazole vs. benzothiazole) linked to a cyclopropane carboxamide. Pharmacological Impact: Reported as a cannabinoid receptor modulator. Comparison: The benzothiazole core in the target compound offers greater planarity and aromaticity, which may improve affinity for kinases or DNA targets .
Acetamide Side-Chain Variations
- N-(2-ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Structural Difference: Incorporates a 2-ethoxyphenyl group and a 4,5-dihydrothiazol-5-yl moiety with a mercapto substituent. Molecular weight (310.39 g/mol) and H-bond donors/acceptors (2/5) suggest moderate solubility . Comparison: The target compound’s simpler phenylacetamide side chain lacks thiol reactivity, possibly improving metabolic stability but reducing metal-binding capacity.
- N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide: Structural Difference: Replaces benzothiazole with benzoxazole and introduces a mercapto-dihydrothiazolyl group. Pharmacological Impact: Benzoxazole’s oxygen atom vs. Molecular weight (383.4 g/mol) indicates higher lipophilicity than the target compound .
Pharmacological and Docking Insights
- Kinase Inhibition : Compared to BTA’s CK-1δ inhibition (pIC₅₀ 7.8), the target compound’s dimethyl groups may enhance hydrophobic interactions in kinase ATP pockets but reduce polar interactions from CF₃ or methoxy groups.
- Neuroprotective Potential: Benzothiazoles like BTA are explored for neurodegenerative diseases. The target compound’s structural simplicity could improve blood-brain barrier penetration relative to bulkier analogs .
Biological Activity
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a compound of significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, synthetic routes, and comparisons with similar compounds.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 296.38674 g/mol. Its structure features a benzothiazole moiety that contributes to its biological activity.
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Involving 2-aminobenzothiazole derivatives and phenylacetic acid derivatives.
- Microwave-Assisted Synthesis : A more efficient industrial method that reduces reaction time and environmental impact.
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been investigated for its potential against various pathogens, including:
- Mycobacterium tuberculosis : Studies suggest it may inhibit key enzymes essential for bacterial survival.
Anticancer Activity
The compound has shown potential in anticancer research. It has been tested against several cancer cell lines, demonstrating significant cytotoxic effects. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| TK-10 | 5.65 | Moderate antineoplastic activity |
| HT-29 | 4.50 | Significant cytotoxicity |
These results indicate that the compound may serve as a lead structure for developing new anticancer agents .
The mechanism of action involves interaction with specific molecular targets. For example, in its anti-tubercular activity, it may disrupt the function of essential proteins in Mycobacterium tuberculosis through molecular docking studies that reveal binding to active sites of target proteins.
Comparative Analysis
When compared to other benzothiazole derivatives, this compound stands out due to its unique structural features that enhance its biological activity. Other compounds in the benzothiazole family have shown various pharmacological effects such as anti-inflammatory and antidiabetic activities but may lack the specific anticancer or antimicrobial efficacy exhibited by this compound .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antimicrobial Study : A study reported an MIC value range from 0.64 to 5.65 µg/mL against selected bacterial strains, indicating strong antibacterial potential .
- Anticancer Research : In vitro assays revealed that the compound significantly reduced cell viability in cancer cell lines, suggesting its potential use in cancer therapy .
- Molecular Docking Studies : These studies have provided insights into how the compound interacts with target proteins at a molecular level, supporting its development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Synthesize 4,5-dimethyl-1,3-benzothiazol-2-amine via cyclization of 2-aminothiophenol derivatives with appropriate ketones under acidic conditions.
- Step 2 : Perform acylation by reacting the amine with phenylacetyl chloride in dichloromethane (DCM) using a base like triethylamine to neutralize HCl byproducts.
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1). Purify via recrystallization (ethanol/water) or column chromatography .
- Critical Parameters : Temperature (0–25°C), stoichiometric ratio (1:1.2 amine:acyl chloride), and solvent polarity.
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : Confirm structure via H and C NMR (e.g., amide proton at δ 10–12 ppm, benzothiazole aromatic signals).
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm) and benzothiazole ring vibrations (~1500 cm).
- Mass Spectrometry : Validate molecular ion peak (e.g., [M+H] via ESI-MS).
- Elemental Analysis : Ensure purity (>95%) by matching calculated vs. observed C/H/N/S values .
Q. How can researchers design initial biological activity screens for this compound?
- Assays :
- Antimicrobial : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to calculate IC values.
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks to rule out artifacts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous benzothiazole derivatives?
- Approach :
- Structural Variability : Compare substituent effects (e.g., nitro vs. methoxy groups) using a library of analogs (see Table 1).
- Standardized Protocols : Use identical cell lines, culture conditions, and assay durations.
- Purity Validation : Employ HPLC (>95% purity) to exclude impurities as confounding factors .
- Table 1 : Activity Trends in Analogous Compounds
| Substituent (R) | IC (μM) | Target Enzyme Inhibition (%) |
|---|---|---|
| 4-NO | 12.3 ± 1.2 | 78 (Topoisomerase II) |
| 4-OCH | 25.6 ± 2.1 | 45 (Topoisomerase II) |
Q. How can computational methods guide structure-activity relationship (SAR) studies for this compound?
- Methods :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like DNA topoisomerases or kinases.
- Pharmacophore Modeling : Identify critical hydrogen bond donors/acceptors (e.g., amide carbonyl, benzothiazole nitrogen).
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
Q. What experimental approaches elucidate the mechanism of action of this compound?
- Techniques :
- Enzyme Assays : Measure inhibition of DNA gyrase or topoisomerase IV using supercoiled plasmid relaxation assays.
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.
- DNA Interaction : Ethidium bromide displacement assays to test intercalation potential .
Q. How can crystallographic data improve understanding of this compound’s molecular interactions?
- Workflow :
- Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water).
- Data Collection : Use synchrotron X-ray sources (λ = 0.9 Å) for high-resolution datasets.
- Refinement : SHELXL for structure solution; validate with R < 0.20 .
- Key Insights : Hydrogen bonding between amide groups and active-site residues (e.g., Asp86 in topoisomerase II).
Methodological Notes
- Contradiction Mitigation : Replicate experiments across independent labs with shared compound batches.
- Advanced Synthesis : For deuterated analogs, replace HO with DO in hydrolysis steps .
- Data Reproducibility : Deposit raw spectral and crystallographic data in public repositories (e.g., Cambridge Structural Database).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
